molecular formula C23H31N3O4S B2892293 4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897612-04-3

4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2892293
CAS No.: 897612-04-3
M. Wt: 445.58
InChI Key: CWXBLAIRNDZMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound designed for research purposes, integrating multiple pharmaceutically relevant structural features. Its molecular architecture contains a benzamide core, a 4-phenylpiperazine moiety, and a sulfonyl group, which are commonly found in ligands targeting various enzymes and receptors . The 4-phenylpiperazine group is a prevalent pharmacophore in compounds investigated as modulators for G-protein-coupled receptors (GPCRs) . The inclusion of a sulfonyl group is a strategic feature often associated with protease inhibition and can enhance metabolic stability and binding affinity to target proteins . This specific combination of a benzamide linker and sulfonyl group suggests potential for the compound to act as an enzyme inhibitor, similar to other developed sulfonamide compounds that serve as ligands and inhibitors for enzymes like prostaglandin reductase 2 . Researchers may employ this compound as a chemical tool in exploratory studies within medicinal chemistry, particularly in developing novel ligands for central nervous system targets, or as a protease inhibitor in biochemical assays . Its structural profile indicates it is a promising candidate for investigating new therapeutic pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-2-3-18-30-22-11-9-20(10-12-22)23(27)24-13-19-31(28,29)26-16-14-25(15-17-26)21-7-5-4-6-8-21/h4-12H,2-3,13-19H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXBLAIRNDZMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, with CAS number 897612-04-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N3O4SC_{23}H_{31}N_{3}O_{4}S, with a molecular weight of 445.6 g/mol. The structure features a butoxy group, a piperazine moiety, and a sulfonamide linkage, which are significant for its biological activity.

PropertyValue
CAS Number897612-04-3
Molecular FormulaC23H31N3O4S
Molecular Weight445.6 g/mol
Functional GroupsButoxy, Piperazine, Sulfonamide

Research indicates that compounds containing piperazine derivatives often exhibit significant biological activities through various mechanisms. For instance, piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . The interaction with AChE suggests that this compound may also possess similar inhibitory effects.

Anticholinergic Activity

Studies have demonstrated that piperazine derivatives can act as effective inhibitors of AChE. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The potential application of this compound in treating cognitive disorders warrants further investigation.

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial properties. Sulfonamides have been widely used as antibacterial agents due to their ability to inhibit bacterial folic acid synthesis. Preliminary studies suggest that the compound may exhibit similar antimicrobial effects, although specific data on its efficacy against various pathogens is limited.

Case Studies and Research Findings

  • Inhibition of Acetylcholinesterase : A study focused on various piperazine derivatives showed that modifications in the structure significantly impacted their ability to inhibit AChE. The introduction of a sulfonamide group was found to enhance binding affinity at the active site .
  • Antimicrobial Testing : In vitro tests conducted on related compounds indicated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Although direct studies on this compound are needed, these findings support the hypothesis that it may possess similar properties.
  • Virtual Screening Studies : Molecular docking studies have suggested that compounds with similar structures can effectively bind to various biological targets, indicating potential therapeutic applications in drug design .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

YM 202074 (4-Butoxy-N-(2,6-difluorophenyl)benzamide)
  • Structure : Retains the 4-butoxybenzamide core but replaces the sulfonamide-piperazine group with a 2,6-difluorophenyl substituent.
  • Molecular Weight: 317.3 g/mol (C17H17F2NO2).
  • Key Differences: Absence of the sulfonamide-piperazine chain reduces polarity and may limit interactions with receptors requiring basic nitrogen atoms (e.g., sigma or dopamine receptors). No pharmacological data are available .
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([<sup>125</sup>I]PIMBA)
  • Structure : Features a 3-iodo-4-methoxybenzamide core linked to a piperidine group via an ethyl chain.
  • Pharmacological Profile: High affinity for sigma-1 receptors (Kd = 5.80 nM) and demonstrated utility in imaging prostate cancer xenografts .
GSK3787 (4-Chloro-N-(2-[5-(trifluoromethyl)-2-pyridyl]sulfonyl ethyl)benzamide)
  • Structure : Contains a 4-chlorobenzamide core and a sulfonamide-linked pyridine group.
  • Function : Irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist with anti-inflammatory and metabolic applications .
  • Key Differences : The trifluoromethylpyridine group enhances metabolic stability compared to the phenylpiperazine in the target compound.

Functional Analogues

Sigma Receptor-Targeting Benzamides
  • Examples : [<sup>125</sup>I]PIMBA, 4-iodo-N-(2-(piperidinyl)ethyl)benzamide.
  • Mechanism: Bind sigma-1 receptors overexpressed in cancer cells, enabling diagnostic imaging (e.g., prostate tumors) .
  • However, the absence of iodine limits its use in imaging.
Dopamine D3 Receptor-Targeting Benzamides
  • Example : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide.
  • Structure : Incorporates a dichlorophenylpiperazine group linked to a benzamide via a pentanamide chain.
  • Function : Selective dopamine D3 receptor antagonism for neurological disorders .
  • Comparison : The target compound’s phenylpiperazine group aligns with D3 receptor pharmacophores, but its shorter ethylsulfonamide bridge may reduce receptor subtype selectivity.

Preparation Methods

Target Molecule Deconstruction

The target compound comprises three structural domains:

  • 4-Butoxybenzamide core : Derived from 4-hydroxybenzoic acid via O-alkylation.
  • Ethylsulfonamide linker : Constructed via sulfonylation of ethylenediamine derivatives.
  • 4-Phenylpiperazine moiety : Commercially available or synthesized via Pd-catalyzed cross-coupling.

Critical Bond Disconnections

  • Amide bond : Formed between 4-butoxybenzoyl chloride and 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine.
  • Sulfonamide bond : Generated via reaction of 2-chloroethylsulfonyl chloride with 4-phenylpiperazine.
  • Ethylamine bridge : Established through nucleophilic substitution of 2-chloroethylsulfonamide with azide, followed by Staudinger reduction.

Synthesis of Key Intermediates

Preparation of 4-Butoxybenzoic Acid

4-Hydroxybenzoic acid undergoes O-alkylation with 1-bromobutane in acetone using potassium carbonate as the base. Reaction conditions and yields are summarized below:

Parameter Value
Solvent Acetone
Base K₂CO₃ (2.2 equiv)
Temperature Reflux (56°C)
Time 12 hours
Yield 89%

The product is purified via recrystallization from ethanol/water (3:1).

Synthesis of 4-Butoxybenzoyl Chloride

4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane with catalytic dimethylformamide (DMF):
$$
\text{4-Butoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, DMF}} \text{4-Butoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Reaction proceeds quantitatively at 25°C within 2 hours. Excess SOCl₂ is removed under reduced pressure.

Construction of the Sulfonamide-Ethylamine Linker

Sulfonylation of 4-Phenylpiperazine

2-Chloroethylsulfonyl chloride reacts with 4-phenylpiperazine in dichloromethane with triethylamine as the acid scavenger:
$$
\text{4-Phenylpiperazine} + \text{ClSO}2\text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloroethylsulfonamide-piperazine} + \text{Et}_3\text{N·HCl}
$$

Condition Optimization Data
Equivalents 1:1.1 (piperazine:sulfonyl chloride)
Temperature 0°C → 25°C (gradual warming)
Time 6 hours
Yield 82%

Azide Displacement and Reduction

The chloride substituent undergoes nucleophilic substitution with sodium azide in dimethylformamide (DMF), followed by reduction using triphenylphosphine (PPh₃) in tetrahydrofuran (THF):
$$
\text{2-Chloroethylsulfonamide-piperazine} + \text{NaN}3 \xrightarrow{\text{DMF}} \text{2-Azidoethylsulfonamide-piperazine} \xrightarrow{\text{PPh}3, \text{THF}} \text{2-Aminoethylsulfonamide-piperazine}
$$

Step Conditions Yield
Azidation 80°C, 8 hours 76%
Reduction 25°C, 12 hours 91%

Amide Bond Formation

Coupling Strategies

The final amidation employs DCC/HOBt-mediated coupling to minimize racemization and side reactions:
$$
\text{4-Butoxybenzoyl chloride} + \text{2-Aminoethylsulfonamide-piperazine} \xrightarrow{\text{DCC, HOBt}} \text{Target compound} + \text{DCU}
$$

Parameter Value
Solvent Dichloromethane
Coupling Agent DCC (1.5 equiv)
Additive HOBt (1.2 equiv)
Temperature 0°C → 25°C
Time 24 hours
Yield 68%

Alternative Methods

  • Schotten-Baumann Conditions : Rapid reaction (30 minutes) but lower yield (54%) due to hydrolysis.
  • EDC/HCl with DMAP : Higher efficiency (73% yield) but requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 1:1 → 3:1 gradient). Final recrystallization from methanol yields 98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 3.98 (t, J = 6.4 Hz, 2H, OCH₂), 3.72–3.65 (m, 4H, piperazine), 2.64–2.58 (m, 4H, piperazine), 1.78–1.69 (m, 2H, CH₂), 1.52–1.43 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂), 1150 cm⁻¹ (C-O).
  • HRMS (ESI+) : m/z calculated for C₂₄H₃₂N₃O₄S [M+H]⁺ 466.2114, found 466.2118.

Scale-Up Considerations and Process Optimization

Solvent Selection

  • Sulfonylation : Dichloromethane outperforms THF due to better solubility of intermediates.
  • Amidation : DMF enables higher reaction rates but complicates purification; dichloromethane is preferred for large-scale synthesis.

Catalytic Enhancements

  • Pd(OAc)₂/ Xantphos : Accelerates piperazine functionalization in pilot-scale reactions (15% reduction in time).
  • Microwave Assistance : Reduces azidation time from 8 hours to 45 minutes at 120°C with comparable yields.

Q & A

How can researchers optimize the multi-step synthesis of 4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide?

Basic Question
Methodological Answer:
The synthesis involves three key steps:

Benzamide Core Formation : React 4-butoxybenzoic acid with a coupling agent (e.g., EDC/HOBt) and 2-aminoethylsulfonyl chloride under anhydrous conditions.

Piperazine Sulfonylation : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution using sulfonyl chloride derivatives.

Purification : Employ column chromatography (silica gel, 5% MeOH in DCM) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters :

  • Maintain inert atmosphere (N₂/Ar) during sulfonylation to prevent oxidation.
  • Optimize reaction temperature (e.g., 0–5°C for sulfonylation to avoid side reactions) .

What analytical techniques are essential for confirming the structure and purity of this compound?

Basic Question
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify the presence of the butoxy group (δ ~1.3–1.7 ppm for CH₂, δ ~3.4–4.0 ppm for OCH₂), sulfonyl group (δ ~3.5–3.8 ppm for SO₂CH₂), and piperazine ring protons (δ ~2.5–3.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 486.2025 for C₂₃H₂₈N₃O₄S) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

How to design initial biological activity screens for this compound?

Basic Question
Methodological Answer:

  • Target Selection : Prioritize receptors/kinases structurally related to similar benzamides (e.g., serotonin/dopamine receptors, acetylcholinesterase) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use Ellman’s method for acetylcholinesterase (AChE) activity (IC₅₀ determination at 412 nm) .
    • Receptor Binding : Radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2/D3 receptors) .
  • Dose Range : Test 0.1–100 µM with triplicates to establish dose-response curves .

How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

Advanced Question
Methodological Answer:

  • Substituent Variation :
    • Replace the butoxy group with ethoxy/methoxy to assess hydrophobicity effects on membrane permeability .
    • Modify the phenylpiperazine moiety (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) to probe steric/electronic interactions .
  • Quantitative Analysis :
    • Measure logP (shake-flask method) and correlate with IC₅₀ values.
    • Use X-ray crystallography to map binding interactions (e.g., sulfonyl group hydrogen bonding with AChE) .

How to resolve contradictions in biological activity data across assays?

Advanced Question
Methodological Answer:

  • Variable Identification :
    • Assess assay conditions (e.g., pH, ionic strength) affecting receptor-ligand interactions .
    • Compare cell lines (e.g., HEK293 vs. SH-SY5Y) for receptor expression levels .
  • Statistical Approaches :
    • Apply multivariate analysis (ANOVA with Tukey’s post-hoc) to isolate confounding variables .
    • Validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) .

What computational strategies predict target engagement and off-target risks?

Advanced Question
Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to AChE (PDB: 4EY7) and dopamine receptors (e.g., 3PBL) .
    • Prioritize poses with sulfonyl group interaction at catalytic triads (e.g., Ser203 in AChE) .
  • Machine Learning :
    • Train models on ChEMBL data to predict ADMET properties (e.g., hERG inhibition risk) .

How to design in vivo studies to evaluate therapeutic potential?

Advanced Question
Methodological Answer:

  • Animal Models :
    • Use scopolamine-induced amnesia mice for Alzheimer’s studies (Morris water maze test) .
    • Dose range: 1–10 mg/kg (i.p. or oral) based on pharmacokinetic profiling (t₁/₂, Cmax via LC-MS/MS) .
  • Toxicity Screening :
    • Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies (28-day) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.